molecular formula C4H7NO2S B1682909 (S)-Thiazolidine-4-carboxylic acid CAS No. 45521-09-3

(S)-Thiazolidine-4-carboxylic acid

Cat. No. B1682909
CAS RN: 45521-09-3
M. Wt: 133.17 g/mol
InChI Key: DZLNHFMRPBPULJ-GSVOUGTGSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about its occurrence in nature or its uses .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, acidity or basicity (pH), and reactivity with other substances .

Scientific Research Applications

Geriatric Medicine

  • Application in Geriatric Medicine: (S)-Thiazolidine-4-carboxylic acid, as a cyclic sulfur amino acid, has been studied for its revitalizing effects on age-related biochemical variables in blood and tissues. In combination with folic acid, it shows potential in slowing aging and prolonging life span in mammals. However, its effectiveness against human cancers has not been conclusively proven (Weber, Fleming, & Miquel, 1982).

Anti-Tumor Activity

  • Potential in Cancer Treatment: Initially, it was suggested that (S)-Thiazolidine-4-carboxylic acid could cause reverse transformation of tumor cells into normal cells, showing promise in cancer treatment. However, further research is required to confirm these effects (Brugarolas & Gosálvez, 1980).

Food Chemistry

  • Nitrite Trapping Agent in Food: The compound has been identified as an effective nitrite trapping agent in the human body, potentially blocking the formation of carcinogenic N-nitroso compounds. Its presence in edible mushrooms like shiitake has been studied, contributing to understanding its role in diet and potential health benefits (Kurashima, Tsuda, & Sugimura, 1990).

Antihypertensive Effects

  • Synthesis and Antihypertensive Activity: Research has been conducted on the synthesis of (S)-Thiazolidine-4-carboxylic acid and its potential antihypertensive effects. It has shown significant reductions in blood pressure in renal hypertensive rats, comparable to other antihypertensive drugs (Li Zeng-chun, 2007).

Safety And Hazards

Safety and hazards analysis involves understanding the potential risks associated with handling or exposure to the compound. This includes toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research interest, or upcoming methods of synthesis .

properties

IUPAC Name

(4S)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLNHFMRPBPULJ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196545
Record name 4-Thiazolidinecarboxylic acid, D-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Thiazolidine-4-carboxylic acid

CAS RN

45521-09-3
Record name (S)-4-Thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45521-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Timonacic, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045521093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Thiazolidinecarboxylic acid, D-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-thiazolidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TIMONACIC, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VQB2231Z8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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